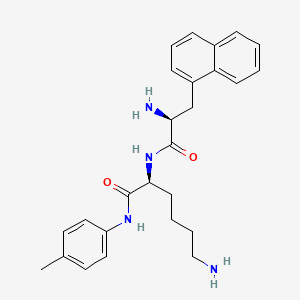![molecular formula C10H12Cl2O B15171883 3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene CAS No. 919170-75-5](/img/structure/B15171883.png)
3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[222]oct-5-ene is a bicyclic compound characterized by its unique structure, which includes a dichloromethylidene group and an oxabicyclo framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is a [4+2] cycloaddition that forms the bicyclic structure, while the ring-closing metathesis helps in forming the final product . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity. Continuous flow hydrogenation and other scalable protocols are often employed to ensure efficient production .
化学反応の分析
Types of Reactions
3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
科学的研究の応用
3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene has several scientific research applications:
作用機序
The mechanism of action of 3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene involves its interaction with various molecular targets. The dichloromethylidene group can participate in electrophilic reactions, while the bicyclic structure provides rigidity and stability to the molecule. These properties enable it to interact with enzymes and other biological molecules, potentially inhibiting their functions .
類似化合物との比較
Similar Compounds
2,3-Dioxabicyclo[2.2.2]oct-5-ene: Similar in structure but with different functional groups.
Bicyclo[2.2.2]oct-5-ene derivatives: These compounds share the bicyclic framework but differ in their substituents.
Uniqueness
3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene is unique due to its dichloromethylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
919170-75-5 |
|---|---|
分子式 |
C10H12Cl2O |
分子量 |
219.10 g/mol |
IUPAC名 |
3-(dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C10H12Cl2O/c1-9-3-5-10(2,6-4-9)13-7(9)8(11)12/h3,5H,4,6H2,1-2H3 |
InChIキー |
FVZJQHGLFUPXTN-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(C=C1)(OC2=C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)

![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
![(4S)-4-(3-Chloroprop-1-en-2-yl)-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15171830.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)



![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)

![N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea](/img/structure/B15171873.png)

![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)
